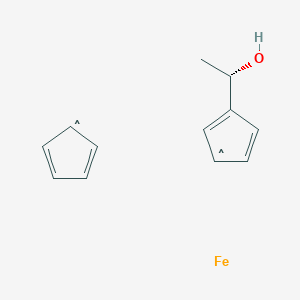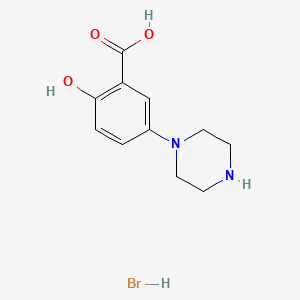
2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a benzoic acid moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-piperazin-1-ylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Hydroxy-5-piperazin-1-ylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-piperazin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and piperazine ring play a crucial role in its binding to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: This compound has a similar structure but contains a pyrrole ring instead of a piperazine ring.
2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid: This compound contains an imidazole ring and exhibits different chemical properties compared to the piperazine derivative.
Uniqueness
2-Hydroxy-5-piperazin-1-ylbenzoic acid is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. The piperazine ring enhances its solubility and binding affinity to various molecular targets, making it a valuable compound in scientific research and drug development .
Properties
CAS No. |
1559062-06-4 |
|---|---|
Molecular Formula |
C11H15BrN2O3 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-hydroxy-5-piperazin-1-ylbenzoic acid;hydrobromide |
InChI |
InChI=1S/C11H14N2O3.BrH/c14-10-2-1-8(7-9(10)11(15)16)13-5-3-12-4-6-13;/h1-2,7,12,14H,3-6H2,(H,15,16);1H |
InChI Key |
PJVPNMUXMXUMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



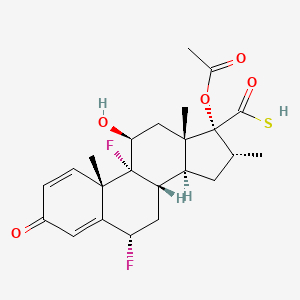
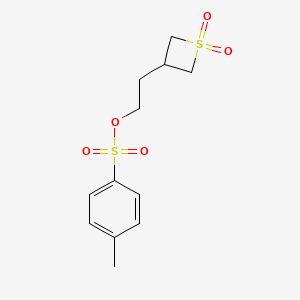
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
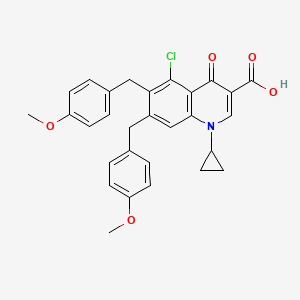
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
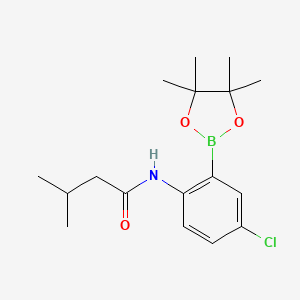
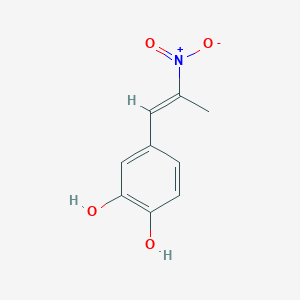
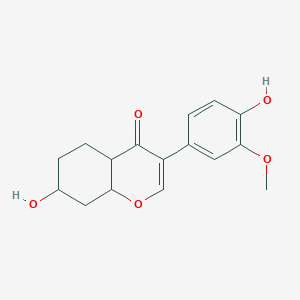
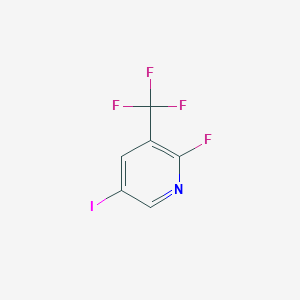
![1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12338715.png)
